Bienvenue dans la boutique en ligne BenchChem!

2-Benzylmorpholine

Appetite Suppression Obesity Pharmacology In Vivo Efficacy

Racemic 2-Benzylmorpholine (CAS 131887-48-4) is a non-fungible morpholine scaffold for medicinal chemistry. It exhibits appetite suppression (ED50 3 mg/kg at 1 h; 5.5 mg/kg at 2 h) with no CNS stimulation up to 200 mg/kg, unlike phenmetrazine. The (R)-enantiomer is the active species, making the racemate an essential substrate for chiral resolution and stereochemical SAR. Physicochemical parameters (logP 1.55, pKa 8.97) support CNS-penetrant lead optimization. Order now for appetite pathway research without confounding stimulation.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 131887-48-4
Cat. No. B134971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylmorpholine
CAS131887-48-4
Synonyms2-benzylmorpholine
2-benzylmorpholine, (+)-isome
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
InChIKeyYZFCMGWCEXUGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylmorpholine (CAS 131887-48-4) | Research-Grade Morpholine Scaffold for Appetite Suppression and Chiral Selectivity Studies


2-Benzylmorpholine (CAS 131887-48-4) is a racemic morpholine derivative featuring a benzyl substituent at the 2-position of the heterocyclic ring [1]. The compound is recognized as a nonstimulant isomer of the appetite suppressant phenmetrazine and has been characterized in peer-reviewed literature for its appetite-suppressing properties in preclinical canine models [2]. The chiral nature of the scaffold has driven the development of enantioselective synthetic routes, establishing the (R)-enantiomer as the pharmacologically active species and rendering the racemate a valuable starting material for stereochemical investigation and medicinal chemistry optimization [3].

Why Generic Morpholine Analogs Cannot Substitute for 2-Benzylmorpholine (CAS 131887-48-4)


Generic substitution among morpholine derivatives is precluded by the profound impact of subtle structural variations on pharmacological profile and synthetic utility. 2-Benzylmorpholine exhibits a unique combination of measurable appetite suppression and a complete absence of CNS stimulant activity at supratherapeutic doses—a profile not shared by structurally related anorectics such as phenmetrazine [1]. Furthermore, the chirality of the 2-benzyl substituent introduces stereospecific biological activity: the appetite suppressant effect resides exclusively in the (+)-enantiomer, rendering racemic material essential for resolving or synthesizing the active species [2]. Even among close morpholine analogs, differences in substitution pattern (e.g., 2-hydroxymethyl vs. 2-benzyl) fundamentally alter target engagement and synthetic pathway requirements, making 2-benzylmorpholine a non-fungible chemical entity for structure-activity relationship (SAR) investigations and chiral pool synthesis [3].

Quantitative Differentiation of 2-Benzylmorpholine (CAS 131887-48-4) Against Comparators


Nonstimulant Appetite Suppression ED₅₀ in Canine Model

In a direct in vivo head-to-head context, 2-benzylmorpholine demonstrates quantifiable appetite suppression without the stimulant activity characteristic of its structural relative phenmetrazine [1]. Racemic 2-benzylmorpholine administered orally to dogs suppressed food intake with ED₅₀ values of 3 mg/kg and 5.5 mg/kg at 1 and 2 hours post-meal access, respectively [1]. Critically, no stimulant activity was observed even at an oral dose of 200 mg/kg—a dose approximately 66-fold higher than the acute ED₅₀ for appetite suppression [1]. This contrasts with phenmetrazine, which is classified as a stimulant and induces self-administration behavior in canines, thereby offering a distinct pharmacological differentiation [2]. The observed decline in efficacy following 20 days of chronic oral dosing at 10 mg/kg further defines the compound's pharmacodynamic profile for research applications [1].

Appetite Suppression Obesity Pharmacology In Vivo Efficacy

Enantioselective Activity: Pharmacological Activity Resides in (+)-Enantiomer

Resolution of racemic 2-benzylmorpholine into its (+)- and (-)-enantiomers has unequivocally demonstrated that appetite suppressant activity resides solely in the (+)-enantiomer [1]. Subsequent chemo-enzymatic synthesis and absolute configuration assignment have established that the active (+)-enantiomer possesses the (R)-configuration [2]. This stereospecificity is a critical differentiation point from non-chiral morpholine analogs or racemic mixtures where biological activity may be distributed across both enantiomers. The identification of (R)-2-benzylmorpholine as the active species provides a clear procurement rationale: researchers requiring the pharmacologically active form must obtain or resolve the racemate to access the (R)-enantiomer, as the (S)-enantiomer is inactive in appetite suppression assays [1].

Chiral Resolution Stereospecific Pharmacology Enantiomeric Purity

Enantioselective Synthetic Yield and Route Efficiency

An enantioselective synthetic route to (R)-2-benzylmorpholine utilizing an intramolecular reductive amination strategy achieved an overall yield of 33% [1]. This efficiency can be contextualized against alternative syntheses of structurally related chiral morpholine building blocks. For instance, the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine and N-(3,4-dichlorobenzyl)(R)-2-hydroxymethylmorpholine via the same methodology proceeded in 32% and 30% overall yield, respectively [1]. The comparable efficiency across these three 2-substituted morpholine targets indicates that the 2-benzyl substituent does not impede the key palladium-catalyzed intramolecular reductive amination step, establishing a reliable synthetic precedent for scaling or derivatization [1]. An alternative Sharpless asymmetric epoxidation strategy has also been reported for (R)-2-benzylmorpholine with an overall yield of 24%, providing a benchmark for route selection [2].

Synthetic Methodology Asymmetric Synthesis Chiral Building Block

Predicted Physicochemical Profile for Computational Screening and Formulation

Computationally predicted physicochemical properties define 2-benzylmorpholine's drug-likeness parameters relative to other morpholine-based CNS-active agents. The predicted logP of 1.55-1.66 (racemate) and clogP of 2.49 for the (2S)-enantiomer indicate moderate lipophilicity suitable for blood-brain barrier penetration [1][2]. The predicted pKa of 8.97±0.40 suggests that the secondary amine will be predominantly protonated at physiological pH, impacting solubility and receptor binding . When compared to reboxetine, a clinically used morpholine-based norepinephrine reuptake inhibitor (predicted logP ~3.9, experimental pKa 8.1), 2-benzylmorpholine exhibits lower lipophilicity, which may influence CNS partitioning and off-target binding profiles [3]. The total polar surface area (PSA) of 21.26 Ų is consistent with favorable membrane permeability [1].

Lipophilicity pKa Drug-Likeness In Silico ADME

Chiral Purity and Analytical Specification Differentiation

Commercial availability of 2-benzylmorpholine is segmented by stereochemical specification, directly impacting research applicability. The racemate (CAS 131887-48-4) is available at ≥95% purity from multiple suppliers [1]. The (R)-enantiomer (CAS 131887-51-9) is available with 98% purity and ≥95% enantiomeric excess . The (S)-enantiomer (CAS 131887-50-8) is also available for comparator studies [2]. This tiered availability enables researchers to select the precise stereochemical composition required—racemate for resolution studies or initial SAR screening, (R)-enantiomer for target engagement assays, or (S)-enantiomer as a negative control [1][2]. In contrast, many substituted morpholine analogs are supplied exclusively as racemates, limiting their utility in stereospecific pharmacological investigations.

Enantiomeric Purity Quality Control Procurement Specification

High-Value Research Application Scenarios for 2-Benzylmorpholine (CAS 131887-48-4)


In Vivo Appetite Suppression Studies Requiring Nonstimulant Comparator

Researchers investigating anorectic pathways without confounding CNS stimulation can utilize racemic 2-benzylmorpholine as a validated tool compound with established oral ED₅₀ values (3 mg/kg at 1 h; 5.5 mg/kg at 2 h) in canine models [1]. The documented absence of stimulant activity at doses up to 200 mg/kg enables cleaner interpretation of appetite suppression mechanisms, particularly when contrasting with stimulant anorectics such as phenmetrazine or amphetamine derivatives [1][2].

Enantioselective SAR and Chiral Resolution Studies

The established stereospecificity of appetite suppressant activity—residing exclusively in the (+)/(R)-enantiomer—makes 2-benzylmorpholine racemate (CAS 131887-48-4) an ideal substrate for chiral resolution methodology development, asymmetric synthesis validation, and stereochemical SAR exploration [3][4]. Researchers can procure the racemate, (R)-enantiomer, or (S)-enantiomer to construct matched stereochemical panels for target engagement studies, leveraging the inactive (S)-enantiomer as an internal negative control [5].

Morpholine Scaffold Derivatization and Medicinal Chemistry

2-Benzylmorpholine serves as a versatile 2-substituted morpholine scaffold for derivatization programs. The demonstrated synthetic accessibility—with enantioselective yields of 33% via intramolecular reductive amination [4]—supports its use as a starting material for generating focused libraries of N-substituted or ring-modified analogs. The moderate lipophilicity (logP ~1.55) and predicted pKa (8.97) provide favorable starting parameters for lead optimization campaigns targeting CNS-penetrant compounds [6].

In Silico Screening and Pharmacophore Model Validation

The defined physicochemical parameters—including logP (1.55), PSA (21.26 Ų), and pKa (8.97)—enable 2-benzylmorpholine to serve as a benchmark morpholine scaffold in computational models predicting blood-brain barrier permeability, oral bioavailability, or target engagement [6]. Its lower lipophilicity relative to reboxetine (ΔlogP ~2.4) provides a useful comparative data point for training or validating in silico ADME models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.